N-{[4-(2-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Description
N-{[4-(2-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a 1,2,4-triazole derivative with a complex substitution pattern. Its molecular formula is C₂₆H₂₄ClN₅O₃S (molecular weight: 522.02 g/mol), featuring:
- A 2-chlorophenyl group at position 4 of the triazole ring.
- A sulfanyl (-S-) group at position 5, connected to a carbamoylmethyl moiety [(4-methoxyphenyl)carbamoyl]methyl.
- A 4-methoxybenzamide substituent on the methyl group at position 3 .
This compound shares structural motifs with bioactive triazole derivatives, such as sulfur-containing side chains and aromatic substituents, which are often associated with enzyme inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-[[4-(2-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O4S/c1-35-19-11-7-17(8-12-19)25(34)28-15-23-30-31-26(32(23)22-6-4-3-5-21(22)27)37-16-24(33)29-18-9-13-20(36-2)14-10-18/h3-14H,15-16H2,1-2H3,(H,28,34)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCABBQFMTVGTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(2-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorophenyl and methoxybenzamide groups. Common reagents used in these reactions include chlorophenyl derivatives, methoxybenzamide, and various catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: N-{[4-(2-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including
Biological Activity
N-{[4-(2-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Triazole ring : Known for its diverse biological activities.
- Chlorophenyl group : Enhances lipophilicity and potential interaction with biological targets.
- Methoxybenzamide moiety : Contributes to the compound's pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance:
- 1,2,4-Triazole derivatives have been widely studied for their antibacterial and antifungal activities. A review highlighted that triazole compounds can act against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) often in the range of 0.25–2 μg/mL .
| Compound Type | MIC (μg/mL) | Pathogen |
|---|---|---|
| Triazole hybrids | 0.25–2 | MRSA |
| Ciprofloxacin-triazole hybrids | 0.046–3.11 | Various Gram-positive bacteria |
Anticancer Activity
The potential anticancer activity of triazole derivatives has also been documented. These compounds may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation and apoptosis.
The mechanism of action for this compound likely involves:
- Enzyme inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell growth.
- Receptor modulation : Interaction with cellular receptors could lead to altered signaling pathways that affect cell proliferation and survival.
Case Studies
- Synthesis and Evaluation of Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their antimicrobial activity against a panel of pathogens. The results indicated that certain modifications to the triazole ring significantly enhanced antibacterial potency .
- Structure-Activity Relationship (SAR) : Research on SAR has shown that specific substitutions on the triazole ring can dramatically influence biological activity. Compounds with electron-donating groups on the phenyl ring exhibited increased potency against resistant bacterial strains .
Scientific Research Applications
N-{[4-(2-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex synthetic organic compound featuring a triazole ring, a chlorophenyl group, and a methoxybenzamide moiety. It is of interest in medicinal chemistry because of its potential biological activities, including antimicrobial and anticancer properties. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
Potential Applications
- Medicinal Chemistry The compound is of interest in medicinal chemistry because of its potential biological activities, including antimicrobial and anticancer properties. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
- Interaction Studies Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies typically focus on optimizing the compound's efficacy and safety profile in therapeutic applications.
Structural Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{[4-(bromophenyl)-5-(carbamoyl)methylsulfanyl)-triazole]} | Bromophenyl group | Potentially different electronic properties |
| N-{[4-(fluorophenyl)-5-(carbamoylmethyl)sulfanyl]-triazole} | Fluorophenyl group | May exhibit enhanced bioactivity due to fluorine |
| N-{[5-(methoxymethyl)sulfanyl]-triazole} | Simplified structure | Lacks complex substituents found in the target compound |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related 1,2,4-triazole derivatives:
Key Comparisons
Substituent Effects on Bioactivity
- The 2-chlorophenyl group in the target compound and analogues (e.g., ) is linked to enhanced binding to hydrophobic enzyme pockets.
- Methoxy groups (e.g., in the target compound and ) improve solubility but may reduce metabolic stability compared to methyl or halogen substituents .
- Sulfanyl (-S-) side chains, as seen in the target compound and , are critical for thiol-mediated enzyme inhibition, such as targeting 5-lipoxygenase-activating protein (FLAP) .
Synthetic Routes
- The target compound’s synthesis likely involves S-alkylation of a triazole-thione precursor with a halogenated carbamoylmethyl reagent, analogous to methods in .
- In contrast, and use Schiff base condensation for imine formation, while employs acetamide coupling for side-chain diversification.
Methoxy groups increase polarity (cLogP ~3.5 estimated) versus more lipophilic derivatives (e.g., , cLogP ~4.2).
Crystallographic Data While the target compound’s crystal structure is unreported, analogues like form monoclinic crystals (space group P21/c), stabilized by hydrogen bonds and π-π stacking .
Research Findings and Trends
Q & A
Q. What synthetic routes are commonly employed to synthesize this compound, and what are the critical optimization steps?
The synthesis involves multi-step reactions, typically starting with the preparation of the triazole core. For example:
- Step 1 : Condensation of 4-methoxyphenyl isocyanate with a mercaptoacetic acid derivative to form the carbamoylmethylsulfanyl intermediate .
- Step 2 : Cyclization with 2-chlorophenyl-substituted hydrazine to construct the 1,2,4-triazole ring .
- Step 3 : Alkylation or benzoylation to introduce the 4-methoxybenzamide moiety . Key Optimization : Reaction temperature (maintained at 60–80°C for cyclization) and stoichiometric control of reagents to minimize byproducts like disulfide linkages .
Q. Which spectroscopic and crystallographic methods are essential for structural validation?
- X-ray crystallography : Resolves the triazole ring conformation and substituent orientations (e.g., dihedral angles between chlorophenyl and methoxyphenyl groups) .
- NMR (¹H/¹³C) : Confirms the integration of methylene (-CH₂-) bridges and methoxy (-OCH₃) protons .
- FT-IR : Validates sulfanyl (-S-) and carbamoyl (-NHCO-) functional groups via characteristic peaks at 2550–2600 cm⁻¹ (S-H stretch) and 1650–1700 cm⁻¹ (C=O stretch) .
Advanced Research Questions
Q. How can molecular docking studies guide the design of analogs with improved bioactivity?
- Target Selection : Prioritize receptors like cannabinoid or kinase enzymes based on structural similarity to known triazole-based inhibitors .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for ligand-receptor interaction analysis. Focus on hydrogen bonding with the carbamoyl group and π-π stacking with the chlorophenyl ring .
- Validation : Compare docking scores (ΔG values) with experimental IC₅₀ data from enzyme inhibition assays .
Q. What experimental strategies resolve contradictory data in solubility and stability assays?
- Solubility Discrepancies : Use orthogonal methods (e.g., HPLC vs. UV-Vis) in buffered solutions (pH 2–8). For low aqueous solubility, employ co-solvents like DMSO (≤1% v/v) and validate via nephelometry .
- Stability Issues : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. Identify degradation products (e.g., sulfoxide formation from sulfanyl oxidation) and adjust storage conditions (argon atmosphere, -20°C) .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
- Substitution Patterns :
| Position | Modification | Effect on Activity | Reference |
|---|---|---|---|
| Triazole C-3 | Methyl → Ethyl | ↑ Lipophilicity, ↓ IC₅₀ (kinase inhibition) | |
| Sulfanyl Linker | Replace with sulfone (-SO₂-) | ↓ Metabolic stability, ↑ cytotoxicity |
- Methodology : Synthesize analogs via parallel combinatorial chemistry and screen using high-throughput assays (e.g., fluorescence polarization for target binding) .
Methodological Considerations
Q. What are the best practices for reproducibility in biological assays involving this compound?
- Cell-Based Assays : Use passage-limited cell lines (≤20 passages) and normalize data to housekeeping genes (e.g., GAPDH) .
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to validate assay sensitivity .
- Data Normalization : Apply Z-score standardization to minimize plate-to-plate variability in high-content screening .
Q. How can computational modeling predict metabolic pathways and toxicity risks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
